2-(Fluoromethyl)cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-(fluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10) |
InChI Key |
MGOTVJGSPFSCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of cyclopentane derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is conducted at room temperature.
Industrial Production Methods
Industrial production of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of azides or nitriles
Scientific Research Applications
2-(Fluoromethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid with structurally related compounds:
Key Observations:
- Fluorine Position and Bioactivity: Fluorine at the cyclopentane ring (e.g., in 1-(3-fluorophenyl) derivatives) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs . The fluoromethyl group in the target compound may similarly improve pharmacokinetic properties.
- Acidity : The carboxylic acid group (pKa ~2–3) dominates reactivity, enabling salt formation or conjugation. Substituents like benzoyl or morpholinyl groups (e.g., in and ) reduce acidity slightly due to electron-withdrawing effects .
- Stereochemistry : Cis/trans isomerism (e.g., in benzoyl-substituted analogs) significantly impacts molecular conformation and biological activity, as seen in patent applications for kinase inhibitors .
Biological Activity
2-(Fluoromethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by the presence of a fluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.
- Molecular Formula : C6H9F O2
- Molecular Weight : Approximately 132.14 g/mol
- Structural Features : The presence of the fluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and proteins.
The biological activity of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with hydrophobic regions of proteins due to its lipophilic nature. The carboxylic acid group can form hydrogen bonds, stabilizing interactions with target molecules. These interactions are crucial for understanding its potential therapeutic roles in drug design.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation.
- Analgesic Properties : It shows potential as an analgesic agent, particularly in models related to pain management.
- Antimicrobial Activity : Some derivatives have been explored for their ability to combat bacterial infections.
Data Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Analgesic | Reduces pain in animal models | |
| Antimicrobial | Effective against certain bacteria |
Case Studies
- Analgesic Effects in Transgenic Mouse Models :
- Anti-inflammatory Studies :
-
Antimicrobial Activity Assessment :
- Research on structural analogs revealed that compounds with a similar framework exhibited antimicrobial properties against various pathogens, indicating a promising direction for further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
